3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
3,4,5-Triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with triethoxy groups (3,4,5-positions) and a 1,2,3,4-tetrahydroquinolin-6-yl moiety linked via an amide bond. The tetrahydroquinoline ring is further acylated with a thiophene-2-carbonyl group, introducing sulfur-containing aromaticity.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5S/c1-4-32-22-16-19(17-23(33-5-2)25(22)34-6-3)26(30)28-20-11-12-21-18(15-20)9-7-13-29(21)27(31)24-10-8-14-35-24/h8,10-12,14-17H,4-7,9,13H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCAGISCHDBEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs, which this compound is a part of, have been studied as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Mode of Action
Thiophene derivatives, which this compound is a part of, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, from covalent bonding to weaker intermolecular forces.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of 3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide at different dosages in animal models have not been reported. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable.
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-characterized. Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-characterized. Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking.
Biological Activity
3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound with the molecular formula C27H30N2O5S and a molecular weight of 494.6 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C27H30N2O5S
- Molecular Weight : 494.6 g/mol
- IUPAC Name : 3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
- Purity : Typically 95% .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : Similar compounds have shown the ability to interact with various enzymes and proteins, potentially leading to modulation of biochemical pathways.
- Cellular Effects : Related structures have been reported to influence cell signaling pathways and gene expression, which may contribute to their therapeutic effects.
- Molecular Binding : The compound likely exerts its effects through binding interactions with specific biomolecules and may act as an enzyme inhibitor or activator.
Anticancer Activity
Research into compounds with similar structures indicates that they may exhibit anticancer properties. For instance:
- A study on thiophene derivatives revealed significant cytotoxic effects against various cancer cell lines. Compounds similar to this compound demonstrated IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines .
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
| 3,4,5-triethoxy... | TBD | TBD |
Antimicrobial Activity
Compounds containing thiophene moieties have also shown antibacterial and antifungal activities:
- In a comparative study, certain thiophene derivatives were more effective than standard antibiotics against pathogenic bacteria . The potential for this compound to exhibit similar antimicrobial properties warrants further investigation.
Study on Structure-Activity Relationship (SAR)
A literature review on related compounds indicated that modifications in the thiophene structure significantly influenced biological activity. For example:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The incorporation of the tetrahydroquinoline structure has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds containing thiophene rings are known for their antimicrobial activities. Preliminary studies suggest that 3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide may exhibit antibacterial and antifungal properties. A comparative analysis with known antimicrobial agents could provide insights into its efficacy against pathogens like Escherichia coli and Candida albicans.
Neuroprotective Effects
The tetrahydroquinoline structure is associated with neuroprotective effects. Research into similar compounds has indicated potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of tetrahydroquinoline derivatives, a compound structurally similar to this compound demonstrated a significant reduction in tumor size in murine models when administered at specific dosages over a defined treatment period .
Case Study 2: Antimicrobial Testing
A comparative study assessed the antimicrobial activity of various thiophene-containing compounds against standard bacterial strains. Results indicated that compounds with similar functional groups exhibited minimum inhibitory concentrations (MICs) that were significantly lower than those observed for conventional antibiotics .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The triethoxy groups on the benzamide core (target compound) likely enhance water solubility compared to halogenated analogs (e.g., 2-chloro-6-fluoro derivative ). However, halogens may improve membrane permeability due to increased lipophilicity. Thiophene vs.
Synthetic Accessibility :
- Compounds with pyrrolidinyl or piperidinyl substituents (e.g., compound 29 ) were synthesized with moderate yields (68–69%), suggesting feasible routes for analogous modifications to the target compound. In contrast, sterically hindered derivatives (e.g., compound 30 ) showed lower yields (6%), highlighting synthetic challenges.
Positional Isomerism: The 6-yl vs. 7-yl substitution on the tetrahydroquinoline ring (target compound vs. ) may alter steric interactions with biological targets. For instance, 7-yl substitution could hinder access to hydrophobic binding pockets.
Q & A
Q. What are the optimal synthetic routes for 3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : A two-step approach is recommended. First, synthesize the tetrahydroquinoline core via cyclocondensation of substituted anilines with aldehydes or ketones, followed by functionalization at the 6-position. For the thiophene-2-carbonyl moiety, benzoylisothiocyanate coupling under mild conditions (1,4-dioxane, room temperature, 12–24 hours) is effective . The triethoxybenzamide group can be introduced via amidation using activated esters (e.g., HATU/DMAP) in anhydrous DMF. Yield optimization (typically 60–75%) requires strict control of stoichiometry, temperature, and exclusion of moisture . Purity (>95%) is confirmed via HPLC with a C18 column and acetonitrile/water gradient.
Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign the tetrahydroquinoline protons (δ 1.5–2.5 ppm for CH₂ groups, δ 4.0–4.5 ppm for N-CH₂), thiophene carbonyl (δ 165–170 ppm in ¹³C), and triethoxybenzamide (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂). Overlapping signals in the aromatic region (δ 6.5–8.0 ppm) require 2D COSY/HSQC for resolution .
- IR : Confirm carbonyl stretches (1680–1700 cm⁻¹ for amide and thiophene carbonyl groups) and ether C-O bonds (1250–1270 cm⁻¹).
- HRMS : Use ESI+ mode to verify the molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions (e.g., DFT) and experimental data regarding the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : Discrepancies often arise from solvent effects or transition-state stabilization not accounted for in gas-phase DFT models. To address this:
- Perform solvated DFT calculations (e.g., using CPCM or SMD models) to incorporate dielectric effects .
- Validate with kinetic studies (e.g., variable-temperature NMR) to compare experimental activation energies (ΔG‡) with computed values. For example, if DFT predicts faster reactivity at the thiophene carbonyl but experiments show preferential amide substitution, re-evaluate solvent-assisted proton transfer pathways .
Q. How does the electronic configuration of the thiophene-2-carbonyl group influence the compound’s interactions with biological targets (e.g., kinase inhibitors)?
- Methodological Answer : The thiophene’s electron-rich π-system enhances binding to hydrophobic pockets in kinases, while the carbonyl acts as a hydrogen-bond acceptor. To probe this:
- Synthesize analogs with thiophene replaced by furan (less electron-rich) or benzene (no heteroatom).
- Compare IC₅₀ values in kinase inhibition assays.
- Use molecular docking (e.g., AutoDock Vina) to map interactions. Studies on similar benzamide derivatives show a 10-fold potency drop when thiophene is replaced with furan, confirming its electronic role .
Q. What are the challenges in designing enantioselective synthesis routes for this compound, and what catalytic systems show promise?
- Methodological Answer : The tetrahydroquinoline core’s stereocenter at C1 complicates enantiocontrol. Strategies include:
- Chiral Brønsted acid catalysis : Use phosphoric acids (e.g., TRIP) to induce asymmetry during cyclocondensation .
- Transition-metal catalysts : Rhodium(II) carboxylates (e.g., Rh₂(S-DOSP)₄) for carbene insertion into C-H bonds at the 6-position. Enantiomeric excess (ee) >85% has been reported for related tetrahydroquinolines .
- Analytical validation: Chiral HPLC (Chiralpak IA column) with hexane/isopropanol (90:10) to determine ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
